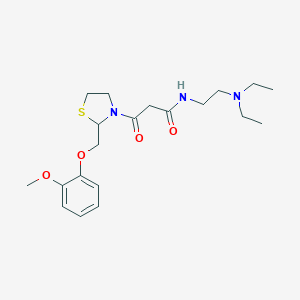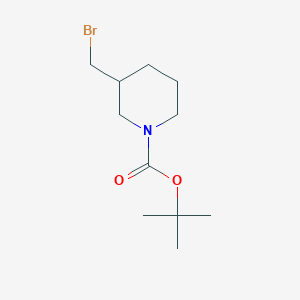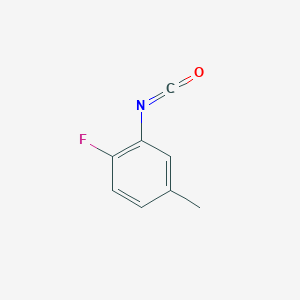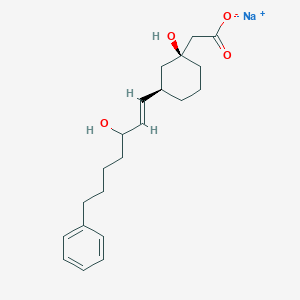
2-Methylarachidonoyl-(2'-fluoroethyl)amide
Vue d'ensemble
Description
2-Methylarachidonoyl-(2’-fluoroethyl)amide is a synthetic analog of anandamide, a naturally occurring endocannabinoid. This compound is known for its high affinity for cannabinoid receptors, particularly the CB1 receptor, and has been studied for its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves the modification of arachidonic acidThis process enhances the compound’s metabolic stability and binding affinity for the CB1 receptor .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as esterification, amidation, and fluorination under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylarachidonoyl-(2’-fluoroethyl)amide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds present in the arachidonic acid chain.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The fluorine atom in the ethanolamide group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the interactions of synthetic cannabinoids with CB receptors.
Biology: The compound is used to investigate the role of endocannabinoids in physiological processes such as pain modulation and appetite regulation.
Medicine: Research has explored its potential therapeutic effects in conditions like chronic pain, inflammation, and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals targeting the endocannabinoid system.
Mécanisme D'action
The mechanism of action of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves its binding to the CB1 receptor, a G-protein-coupled receptor found primarily in the central nervous system. Upon binding, the compound activates intracellular signaling pathways that modulate neurotransmitter release, leading to effects such as pain relief and anti-inflammatory responses. The presence of the fluorine atom and the methyl group enhances the compound’s binding affinity and metabolic stability, making it a potent agonist of the CB1 receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anandamide: The natural endocannabinoid that 2-Methylarachidonoyl-(2’-fluoroethyl)amide is based on.
2-Fluoroanandamide: Another synthetic analog with a fluorine atom but lacking the methyl group.
Δ9-THC: The primary psychoactive component of cannabis, which also binds to CB1 receptors.
Uniqueness
2-Methylarachidonoyl-(2’-fluoroethyl)amide is unique due to its enhanced binding affinity and metabolic stability compared to anandamide and other analogs. The addition of the fluorine atom and the methyl group significantly improves its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNZALKMVCHHZ-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




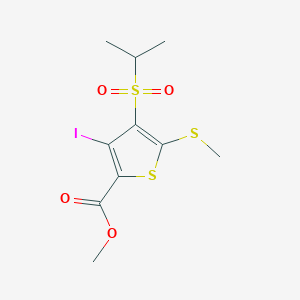

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
